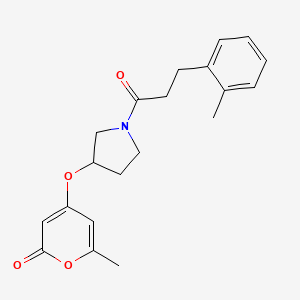

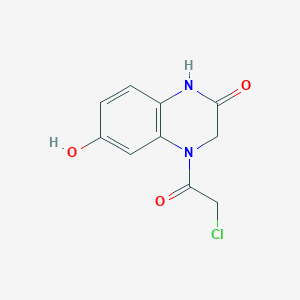

2-oxo-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

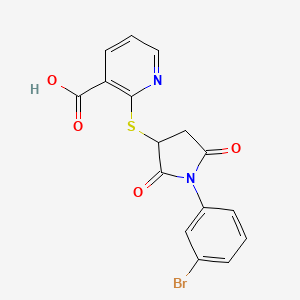

The compound 2-oxo-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide is a derivative of 2-oxo-quinoline and chromene carboxamide. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds which can provide insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves starting from 2-oxo-quinoline carboxylic acid, which undergoes esterification and alkylation reactions to produce various derivatives . This suggests that a similar approach could be used for the synthesis of 2-oxo-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide, with modifications to introduce the propionyl group and the chromene structure.

Molecular Structure Analysis

The molecular and crystal structures of related compounds have been characterized using NMR spectroscopy and X-ray crystallography . These techniques could be applied to determine the molecular structure of the compound . The anti-rotamer conformation about the C-N bond and the position of the amide O atom relative to the pyran ring O atom are structural features that could be relevant .

Chemical Reactions Analysis

The related compounds have been used in molecular docking studies to investigate binding patterns with protein targets . This implies that the compound may also interact with biological targets and could be analyzed using similar molecular docking studies to predict its reactivity and potential as a bioactive molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related compounds, which have been characterized by spectroscopic measurements and DFT calculations . Hirshfeld surface analyses provide information on the closest contacts between active atoms, which is crucial for understanding intermolecular interactions . The compound's solubility, melting point, and stability could be similar to those of the related compounds and would require experimental verification.

Relevant Case Studies

Although no specific case studies are mentioned in the provided papers, the synthesis and characterization techniques, as well as the molecular docking studies, suggest that these compounds could be of interest in the development of kinase inhibitors or tyrosinase inhibitors . The potent inhibitory activity of related compounds against tyrosinase and their free radical scavenging ability indicate that the compound may also possess similar bioactivities .

Applications De Recherche Scientifique

Synthetic Studies on Marine Drugs

- Research on chromene derivatives, such as the synthesis of 4H-chromene-2-carboxylic acid ester derivatives, is aimed at exploring structural-activity relationships of antitumor antibiotics, particularly those involving tetrahydroisoquinoline natural products. These studies underline the importance of chromene structures in developing potential antitumor agents (Hui-jing Li et al., 2013).

Neuropharmacology Research

- Tetrahydroquinoline derivatives, closely related to the queried compound, have been synthesized and evaluated for antagonist activity at the glycine site on the NMDA receptor. These studies highlight the relevance of such structures in neuropharmacological research, particularly in investigating compounds that could modulate the NMDA receptor, a critical target in neurodegenerative diseases and neurological disorders (R. Carling et al., 1992).

Organic Synthesis and Medicinal Chemistry

- Studies on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide shed light on the synthetic versatility and potential pharmacological applications of 4-oxoquinoline derivatives. This research provides insights into the chemical behavior of quinolines, which can be applied in designing and synthesizing novel compounds with desired biological activities (P. N. Batalha et al., 2019).

Heterocyclic Compound Synthesis

- Research on the synthesis of heterocyclic derivatives by palladium-catalyzed oxidative cyclization-alkoxycarbonylation of gamma-oxoalkynes offers a pathway to creating diverse heterocyclic structures, including those similar to the queried compound. These synthetic methodologies contribute to the development of novel heterocyclic compounds with potential applications in drug discovery and development (A. Bacchi et al., 2005).

Antimicrobial Agents

- The synthesis and evaluation of quinazolinone and thiazolidinone derivatives as potential antimicrobial agents demonstrate the applicability of complex heterocyclic structures in developing new antimicrobial compounds. These studies are indicative of the broader research efforts to combat microbial resistance through the discovery of new therapeutic agents (N. Desai et al., 2011).

Propriétés

IUPAC Name |

2-oxo-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c1-2-20(25)24-11-5-7-14-12-16(9-10-18(14)24)23-21(26)17-13-15-6-3-4-8-19(15)28-22(17)27/h3-4,6,8-10,12-13H,2,5,7,11H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPKPFIEWSQTSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-oxo-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2504456.png)

![2-Chloro-N-[2-methyl-2-(1,4,7-trioxaspiro[4.4]nonan-9-yl)propyl]acetamide](/img/structure/B2504458.png)

![4-methoxy-3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2504460.png)

![(2E)-2-cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2504468.png)

![2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2504470.png)

![3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid](/img/structure/B2504471.png)